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Compound of Interest

Compound Name: l-Pranoprofen

CAS No.: 103813-85-0

Cat. No.: B1166107 Get Quote

Subject: Pranoprofen (CAS: 52549-17-4) Focus: Stereochemistry, Solubility, Photostability, and

Analytical Characterization Version: 1.0

Executive Summary
Pranoprofen (2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoic acid) is a non-steroidal anti-

inflammatory drug (NSAID) characterized by a tricyclic benzopyranopyridine scaffold. Unlike

simpler profens (e.g., Ibuprofen), Pranoprofen’s fused heterocyclic structure confers unique

fluorescence and photodegradation properties. While used clinically as a racemate, its

pharmacological activity resides primarily in the

-enantiomer.[1] This guide provides the physicochemical data necessary for formulation
development, specifically addressing the critical challenges of aqueous solubility and UV-
instability.

Molecular Architecture & Stereochemistry
Chemical Structure
Pranoprofen contains a single chiral center at the

-carbon of the propionic acid side chain.

Molecular Formula:
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Molecular Weight: 255.27 g/mol

Stereochemical Configuration
The biological activity of profens is stereospecific.

Eutomer (Active):

-Pranoprofen. In the profen class, the

-isomer typically exhibits dextrorotatory optical rotation

.

Distomer (Inactive/Less Active):

-Pranoprofen. Typically levorotatory

.[2]

Inversion: Like other profens, the

-enantiomer may undergo unidirectional chiral inversion to the

-enantiomer in vivo via an acyl-CoA thioester intermediate, though the extent of this for
Pranoprofen is species-dependent.
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Figure 1: Theoretical metabolic inversion pathway common to 2-arylpropionic acids.

Physicochemical Properties Data
The following parameters are critical for pre-formulation and analytical method validation.

Table 1: Core Physicochemical Parameters
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Parameter Value Context/Notes

Physical State
White to pale yellow crystalline

powder

Polymorphism may affect

dissolution rates.

Melting Point 184°C – 186°C Decomposes upon melting.

pKa (Acidic) 4.25 ± 0.15
Carboxylic acid group. Ionized

at physiological pH (7.4).

LogP (Octanol/Water) 2.2 – 2.7
Moderately lipophilic; crosses

corneal epithelium effectively.

LogD (pH 7.4) ~0.1

Low distribution coefficient at

physiological pH due to

ionization.

Solubility (Water) Very slight (< 0.1 mg/mL)

pH-dependent; solubility

increases significantly at pH >

5.5.

Solubility (Solvents)
Soluble in Methanol, DMF,

DMSO

Stock solutions should be

prepared in organic solvents.

UV Max (

)
247 nm, 276 nm, 345 nm

Strong absorption in UV-A/B

region drives photolability.

Solubility & Ionization Profile
Pranoprofen behaves as a weak acid. Its solubility is dictated by the Henderson-Hasselbalch

equation.

pH-Solubility Relationship
pH < pKa (pH 1-4): Predominantly unionized (

). Low aqueous solubility, high membrane permeability.

pH > pKa (pH 5-8): Predominantly ionized (

). High aqueous solubility, lower passive permeability.
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Formulation Implication: Ophthalmic solutions are typically buffered to pH 7.0–8.0 to ensure

the drug is in solution, often requiring a solubilizer (e.g., polysorbate 80) or complexing agent

(e.g.,

-cyclodextrin) to prevent precipitation if the pH shifts.

Stability Profile: The Photodegradation Challenge
Pranoprofen is highly photosensitive, a critical attribute for handling and packaging. Upon

exposure to sunlight or UV irradiation, it undergoes decarboxylation.

Degradation Mechanism
The tricyclic chromophore absorbs UV energy, leading to the cleavage of the carboxylic acid

group.

Primary Degradant: 7-acetyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one.

Consequence: Loss of anti-inflammatory activity (pharmacophore destruction) and potential

toxicity.

Handling Protocol
Storage: Amber glass vials wrapped in aluminum foil.

Lab Conditions: Use gold/yellow fluorescent lighting (sodium vapor emission spectrum)

during weighing and sample preparation.

Formulation: Commercial eye drops often include EDTA or specific antioxidants to mitigate

radical-mediated propagation, though light shielding is the primary defense.
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Figure 2: Simplified photodegradation pathway of Pranoprofen.

Analytical Characterization Protocols
Chiral Separation (HPLC)
To distinguish "l-Pranoprofen" (or

-isomer) from the active

-isomer, chiral chromatography is required. Standard C18 columns cannot separate
enantiomers.

Recommended Protocol:

Column: Chiralcel OJ-RH or Chiralpak AD-RH (Cellulose/Amylose tris(4-methylbenzoate)

coated on silica).

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) : Water.

Note: Acidic pH suppresses ionization, improving interaction with the chiral stationary

phase.

Detection: UV at 245 nm.

Resolution: The elution order is typically

-(-) followed by

-(+), but this must be experimentally verified with pure standards as it depends on the
specific column chemistry.

Spectroscopic Identification[3]
UV-Vis: Three distinct bands. The band at ~345 nm is diagnostic for the benzopyranopyridine

core.

Fluorescence: Pranoprofen exhibits strong fluorescence (Excitation ~340 nm, Emission ~420

nm), which can be used for high-sensitivity biological assays (e.g., detecting trace levels in

tear fluid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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